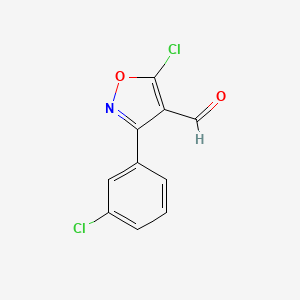
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (5-Cl-3-Cl-1,2-OCA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
Isoxazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are often incorporated into pharmacological research for developing new antimicrobial agents. The presence of the isoxazole ring can contribute to the inhibition of bacterial and fungal growth, making it a valuable scaffold for drug discovery .
Anti-inflammatory Agents
The structural motif of isoxazole is known to exhibit anti-inflammatory effects. Research into 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde could lead to the development of novel anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis and other inflammatory disorders .
Anticancer Research
Compounds with an isoxazole core are being explored for their potential use in cancer treatment. The ability to induce apoptosis in cancer cells or inhibit cell proliferation makes this compound a candidate for further study in oncology, particularly in the synthesis of chemotherapeutic agents .
Antiviral Applications
Isoxazole derivatives have shown promise as antiviral agents. The compound’s structure could be pivotal in the synthesis of new drugs aimed at treating viral infections, including influenza and other RNA viruses, by disrupting viral replication processes .
Neuroprotective Properties
Research has indicated that isoxazole compounds may possess neuroprotective properties. This makes 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde a potential subject for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Agricultural Chemicals
The isoxazole ring is a common feature in the molecular structure of various herbicides and pesticides. Investigating the applications of 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde in agriculture could lead to the creation of new, more effective agricultural chemicals that help manage pests and diseases in crops .
Organic Synthesis Intermediates
Isoxazole derivatives serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. The compound’s reactivity makes it useful in various organic synthesis reactions, contributing to the production of a wide range of chemical entities .
Material Science
Emerging research suggests that isoxazole derivatives could play a role in material science, particularly in the development of organic semiconductors and other electronic materials due to their unique electronic properties .
Propriétés
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHKCSBZMWZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

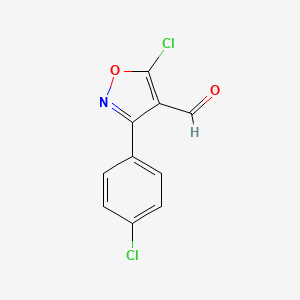
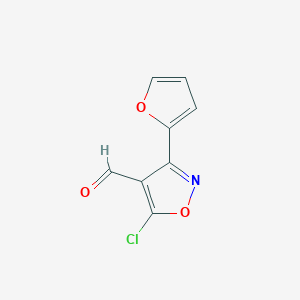

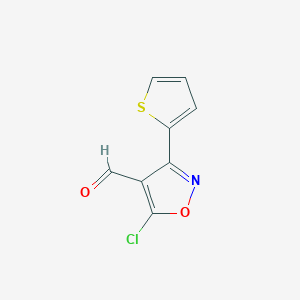
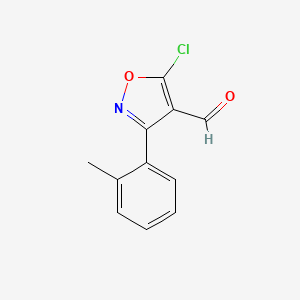


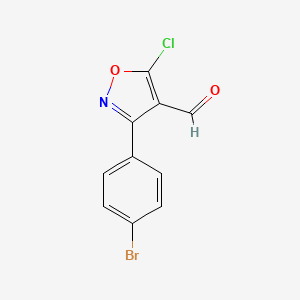
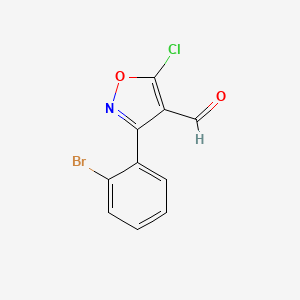
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)
